molecular formula C18H15BrN6O2 B2999206 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 931931-50-9

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2999206
CAS No.: 931931-50-9
M. Wt: 427.262
InChI Key: GDAVVMIPDRIOPY-UHFFFAOYSA-N
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Description

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine (CAS: 950393-07-4, molecular formula: C₁₇H₁₃BrN₆O₂, molecular weight: 413.2) features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole ring linked to a 4-bromophenyl group and a 1,2,3-triazole substituted with a 2-methoxy-5-methylphenyl moiety . This structural architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in oncology and antimicrobial therapy.

Properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxy-5-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O2/c1-10-3-8-14(26-2)13(9-10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-4-6-12(19)7-5-11/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAVVMIPDRIOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other relevant pharmacological properties.

Chemical Structure

The compound's molecular formula is C14H13BrN6OC_{14}H_{13}BrN_6O with a molecular weight of 378.13 g/mol. The structure includes a triazole ring, an oxadiazole moiety, and brominated phenyl groups which are significant for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole rings. For instance:

  • Mechanism of Action : The presence of the oxadiazole and triazole moieties in the compound is believed to enhance its interaction with DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells.
  • Case Study : A study conducted on various derivatives of oxadiazole showed that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains (e.g., E. coli, S. aureus) and fungal pathogens (e.g., C. albicans) indicated that the compound possesses significant antimicrobial activity. The mechanism is hypothesized to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Findings : Substituents on the phenyl rings influence both anticancer and antimicrobial activities. For example, the introduction of electron-donating groups significantly enhances efficacy against cancer cells .

Additional Biological Activities

Beyond anticancer and antimicrobial properties, preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory Effects : Compounds containing similar scaffolds have shown promise in reducing inflammation markers in vitro.
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in related oxadiazole derivatives.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues with Modified Aromatic Substitutions

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
  • Molecular formula : C₁₈H₁₃F₃N₆O
  • Molecular weight : 386.337
  • Key differences :
    • The 4-bromophenyl group in the target compound is replaced with a 4-methylphenyl on the oxadiazole ring.
    • The triazole substituent is a 3-(trifluoromethyl)phenyl instead of 2-methoxy-5-methylphenyl.
  • Implications :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group.
    • Methyl substitution reduces steric hindrance but may lower halogen-mediated interactions (e.g., in kinase inhibition) .
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine (CAS: 1228014-23-0)
  • Molecular formula : C₈H₇BrN₄
  • Molecular weight : 257.1
  • Key differences :
    • Lacks the oxadiazole ring and the triazole’s aryl substitution.
    • Features a simpler 3-bromophenyl group directly attached to the triazole.
  • Implications :
    • Reduced molecular complexity may limit binding affinity in protein targets requiring extended π-π interactions.
    • Higher solubility due to lower molecular weight but shorter pharmacokinetic half-life .

Analogues with Alternative Heterocyclic Cores

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Key features :
    • Replaces oxadiazole with a benzothiazole ring.
    • The triazole is substituted with a 2-nitrophenyl group.
  • Nitro groups may introduce redox activity but raise toxicity concerns .
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
  • Molecular formula : C₂₂H₁₅BrN₄O₂
  • Molecular weight : 448.3
  • Key differences :
    • Incorporates a benzoxazole core instead of oxadiazole.
    • Bromine is positioned at the 3-bromophenyl rather than 4-bromophenyl.
  • Implications :
    • Benzoxazole may improve thermal stability and fluorescence properties.
    • Altered bromine positioning affects electronic distribution and steric interactions .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 4-Methylphenyl Analogue 3-Bromophenyl Triazole Benzoxazole Derivative
Molecular Weight 413.2 386.3 257.1 448.3
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.1 (lower lipophilicity) ~4.0 (high lipophilicity)
Halogen Substituent 4-Bromophenyl None (CF₃) 3-Bromophenyl 3-Bromophenyl
Aromatic Interactions Strong (dual heterocycles) Moderate (CF₃) Weak (single triazole) Strong (benzoxazole)

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Cyclocondensation of 4-bromophenyl amidoxime with activated carbonyl derivatives (e.g., α,β-unsaturated ketones) under microwave irradiation to form the 1,2,4-oxadiazole core .
  • Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, using 2-methoxy-5-methylphenyl azide and propargylamine derivatives .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray crystallography resolves stereochemistry and confirms bond lengths/angles (e.g., triazole-oxadiazole dihedral angles) .
  • NMR spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies substituent integration (e.g., bromophenyl protons at δ 7.4–7.6 ppm) .
  • High-resolution mass spectrometry (HR-MS) validates molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₁₅BrN₆O₂: 435.0421) .

Advanced: How can reaction yields be optimized for the oxadiazole-triazole coupling step?

Methodological Answer:

  • Catalyst screening: Test Pd(PPh₃)₄ or CuI in DMF at 80°C to enhance cross-coupling efficiency .
  • Solvent polarity: Use DMSO or DMF to stabilize intermediates; microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs conventional) .
  • Monitoring: Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry if unreacted azide persists .

Advanced: How do structural modifications (e.g., bromophenyl vs. fluorophenyl) impact bioactivity?

Methodological Answer:

  • Electron-withdrawing effects: Bromine’s higher electronegativity enhances binding to hydrophobic enzyme pockets (e.g., HDACs) compared to fluorine .
  • Lipophilicity: LogP increases by ~0.5 units with bromine, improving membrane permeability (assessed via PAMPA assays) .
  • Case study: Replace bromine with methoxy groups; observe reduced IC₅₀ against cancer cell lines (e.g., HeLa) due to decreased π-π stacking .

Advanced: How to resolve discrepancies between computational and experimental data (e.g., DFT vs. crystallography)?

Methodological Answer:

  • Geometry optimization: Use B3LYP/6-31G(d) for DFT calculations; compare bond lengths (e.g., C-N in triazole: DFT 1.32 Å vs. X-ray 1.34 Å) .
  • Torsional adjustments: Account for solvent effects (PCM model) and crystal packing forces in simulations .
  • Validation: Overlay DFT-optimized structures with X-ray coordinates (RMSD < 0.2 Å acceptable) .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt formation: React with HCl or trifluoroacetic acid to form water-soluble salts (confirm via pH titration) .
  • Surfactants: Add 0.01% Tween-80 to PBS buffers for cell-based assays .

Advanced: How to design SAR studies for CNS target engagement?

Methodological Answer:

  • Library design: Synthesize analogs with varied substituents (e.g., methyl, nitro, chloro) at the 4-bromophenyl position .
  • Assays:
    • Radioligand binding (³H-labeled compounds) for GPCR affinity .
    • Enzymatic inhibition (e.g., acetylcholinesterase IC₅₀ via Ellman’s method) .
  • Data analysis: Use Hansch QSAR models to correlate substituent hydrophobicity with log(1/IC₅₀) .

Advanced: How to address stability issues in physiological buffers?

Methodological Answer:

  • Degradation profiling: Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC-MS (C18 column, 0.1% formic acid gradient) .
  • Metabolite ID: Use liver microsomes (human/rat) to identify oxidative metabolites (e.g., N-dealkylation) .
  • Formulation: Lyophilize with mannitol for long-term storage (−80°C) .

Advanced: What green chemistry approaches apply to large-scale synthesis?

Methodological Answer:

  • Solvent-free synthesis: Mechanochemical grinding of reagents (e.g., ball-milling) reduces waste .
  • Catalyst recycling: Immobilize Cu nanoparticles on silica gel for reuse in CuAAC reactions .
  • Waste management: Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How to validate contradictory bioactivity data across studies?

Methodological Answer:

  • Assay standardization: Use identical cell lines (e.g., HEK293 for GPCRs) and positive controls (e.g., Donepezil for AChE) .
  • Orthogonal assays: Confirm antifungal activity via both microdilution (CLSI M27) and time-kill kinetics .
  • Statistical rigor: Apply ANOVA with post-hoc Tukey tests (p < 0.05) to compare replicates .

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